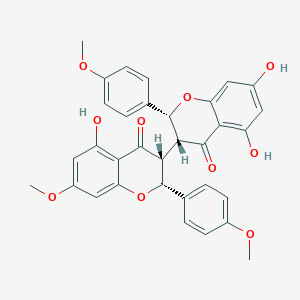

ChamaejasmeninC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H28O10 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1 |

InChI Key |

RCENZFSDCKZBLJ-IKFSTVPESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Chamaejasmenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Chamaejasmenin C, a novel biflavanone isolated from the roots of Stellera chamaejasme L. This document details the experimental protocols employed in its initial isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and visually represents the isolation workflow.

Introduction

Chamaejasmenin C belongs to a class of C-3/C-3'' linked biflavanones, a group of natural products that have garnered interest for their potential biological activities. The initial discovery and characterization of Chamaejasmenin C, along with its isomers Chamaejasmenin A and B, were first reported in a 1984 publication in the Chemical & Pharmaceutical Bulletin. This work laid the foundation for further investigation into the chemical constituents of Stellera chamaejasme L., a plant used in traditional medicine.

Physicochemical and Spectroscopic Data

The initial characterization of Chamaejasmenin C yielded the following quantitative data, which were crucial for its structural elucidation.

| Property | Value |

| Molecular Formula | C₃₀H₂₄O₁₀ |

| Appearance | Amorphous powder |

| Melting Point | 224-226 °C |

| Optical Rotation | [α]D²⁵ +13.3° (c=0.75, MeOH) |

Table 1: Physicochemical Properties of Chamaejasmenin C

The spectroscopic data provided the detailed structural information necessary to define the connectivity and stereochemistry of the molecule.

| Spectroscopic Data | Key Observations |

| UV λmax (MeOH) nm (log ε) | 215 (4.81), 289 (4.26), 328 (sh, 3.82) |

| IR (KBr) cm⁻¹ | 3350, 1660, 1600, 1500 |

| ¹H-NMR (90 MHz, Acetone-d₆) δ | 7.42 (4H, m), 6.90 (4H, m), 6.00 (2H, m), 5.42 (1H, d, J=12 Hz, H-2), 5.34 (1H, d, J=12 Hz, H-2''), 4.29 (1H, d, J=12 Hz, H-3), 4.22 (1H, d, J=12 Hz, H-3'') |

| ¹³C-NMR (Acetone-d₆) δ | Please refer to the original publication for the full dataset. Key signals include those corresponding to the flavanone skeletons. |

| Mass Spectrometry (MS) | m/z 544 (M⁺) |

Table 2: Spectroscopic Data for Chamaejasmenin C

Experimental Protocols

The isolation and purification of Chamaejasmenin C were achieved through a multi-step extraction and chromatographic process.

Plant Material

The roots of Stellera chamaejasme L. were collected in the northern region of China.

Extraction and Isolation

-

Initial Extraction: The dried and powdered roots of S. chamaejasme were subjected to exhaustive extraction with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between water (H₂O) and diethyl ether (Et₂O).

-

Column Chromatography (Silica Gel): The ether-soluble fraction was concentrated and subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Further Chromatographic Purification: Fractions containing the biflavanones were combined and further purified by repeated column chromatography on silica gel.

-

Preparative Thin-Layer Chromatography (TLC): Final purification of Chamaejasmenin C was achieved using preparative thin-layer chromatography on silica gel, with a developing solvent system of chloroform-methanol (CHCl₃-MeOH).

Structure Elucidation

The structure of Chamaejasmenin C was determined through a combination of spectroscopic techniques. The molecular formula was established by mass spectrometry. The UV and IR spectra indicated the presence of a flavonoid skeleton. Detailed analysis of the ¹H-NMR spectrum, including the coupling constants of the protons at C-2, C-3, C-2'', and C-3'', was instrumental in establishing the relative stereochemistry of the two flavanone units.

Conclusion

The pioneering work on the isolation and characterization of Chamaejasmenin C from Stellera chamaejasme L. provided the first glimpse into a novel series of C-3/C-3'' linked biflavanones. The detailed experimental protocols and comprehensive spectroscopic analysis outlined in the original research serve as a foundational reference for natural product chemists and pharmacognosists. Further research into the biological activities of Chamaejasmenin C and its analogs may unveil novel therapeutic applications.

An In-depth Technical Guide on the Structure Elucidation and Stereochemistry of Chamaejasmenin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation and stereochemical assignment of Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme. This document outlines the key experimental methodologies, presents the spectroscopic data, and illustrates the logical workflow used to determine the molecule's complex structure.

Introduction

Chamaejasmenin C is a member of the C-3/C-3'' biflavanone class of natural products, which are characterized by a direct bond between the C-3 positions of two flavanone units. These compounds, isolated from the medicinal plant Stellera chamaejasme, have garnered interest for their potential biological activities. The structural elucidation of these molecules is a complex process that relies on a combination of spectroscopic techniques and stereochemical analysis. This guide will walk through the methodologies and analytical processes involved in characterizing Chamaejasmenin C.

Isolation of Chamaejasmenin C

The isolation of Chamaejasmenin C from the roots of Stellera chamaejasme typically involves the following steps:

-

Extraction: The dried and powdered roots of the plant are extracted with a suitable solvent, such as ethanol or a mixture of acetone and water.[1]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and butanol, to separate compounds based on their polarity.[2]

-

Chromatography: The fraction containing the biflavanones (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and RP-18, with gradient elution systems to separate the individual compounds.[2] Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The determination of the planar structure and stereochemistry of Chamaejasmenin C is achieved through a combination of spectroscopic methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of Chamaejasmenin C. The accurate mass measurement allows for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of the structure elucidation process. A suite of 1D and 2D NMR experiments are employed to determine the connectivity of atoms and the relative stereochemistry.

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps to define the relationships between adjacent protons.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts provide clues about the functional groups present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information about the relative stereochemistry.

-

Stereochemistry of Chamaejasmenin C

Chamaejasmenin C is a biflavanone with a C-3/C-3'' linkage and possesses multiple stereocenters. A key finding is that Chamaejasmenin B and C are the first known examples of C-3/C-3'' biflavanones with a cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions of the two flavanone units.[3] The determination of the relative and absolute stereochemistry is a critical aspect of its characterization.

The stereochemistry is determined by:

-

Coupling Constants: The magnitude of the coupling constants between H-2 and H-3 (and H-2'' and H-3'') in the ¹H NMR spectrum can indicate a cis or trans relationship.

-

NOESY/ROESY: Correlations between protons on the different flavanone units can help to establish their relative orientation.

-

Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute configuration of chiral molecules by comparing the experimental CD spectrum with calculated spectra for different stereoisomers.

Quantitative Data

The following tables summarize the key spectroscopic data for Chamaejasmenin C.

Table 1: ¹H NMR Data for Chamaejasmenin C

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Data for Chamaejasmenin C

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 3: Mass Spectrometry Data for Chamaejasmenin C

| Ion | m/z (measured) | m/z (calculated) | Molecular Formula |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following outlines the general procedures used in the structure elucidation of Chamaejasmenin C.

-

Melting Points: Determined using a melting point apparatus.

-

Optical Rotation: Measured on a polarimeter.

-

UV Spectra: Recorded on a UV-Vis spectrophotometer.

-

IR Spectra: Obtained using an FT-IR spectrometer with KBr pellets.

-

NMR Spectra: Recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

-

Mass Spectra: Acquired on an HR-ESI-MS instrument.

A general protocol for the extraction and isolation of Chamaejasmenin C from Stellera chamaejasme is as follows:

-

Air-dried and powdered roots of S. chamaejasme are extracted with 95% aqueous ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

-

Fractions containing biflavanones are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure Chamaejasmenin C.

Visualizations

The following diagrams illustrate the workflow of the structure elucidation process and the chemical structure of Chamaejasmenin C.

Caption: Workflow for the isolation and structure elucidation of Chamaejasmenin C.

Caption: Chemical structure of Chamaejasmenin C.

Conclusion

The structure elucidation of Chamaejasmenin C is a rigorous process that combines classical phytochemical isolation techniques with modern spectroscopic methods. The determination of its unique C-3/C-3'' linkage and cis-cis stereochemistry highlights the structural diversity of natural products and underscores the importance of comprehensive analytical techniques for their characterization. This detailed understanding of its structure is a prerequisite for further investigation into its biological activities and potential applications in drug development.

References

A Technical Guide to the Biological Activities of Chamaejasmenin C and Its Isomer, Neochamaejasmin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Chamaejasmenin C and its closely related isomer, Neochamaejasmin C. The primary focus of available research has been on the anti-cancer properties of Neochamaejasmin C, for which significant quantitative data and mechanistic insights are available. This document summarizes these findings, presents detailed experimental protocols for key assays, and visualizes the involved signaling pathways. Information on other biological activities, such as anti-inflammatory and neuroprotective effects, is also discussed based on the broader context of the source plant and the biflavonoid class, acknowledging the current limitations in compound-specific data.

Introduction to Chamaejasmenin C and Neochamaejasmin C

Chamaejasmenin C and Neochamaejasmin C are biflavonoids isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2][3][4] These compounds belong to a class of naturally occurring polyphenolic compounds known for a wide range of biological activities.[1][5][6] While structurally similar, the majority of recent in-depth pharmacological studies have focused on Neochamaejasmin C, particularly its potent anti-cancer effects.

Anti-Cancer Activity

Neochamaejasmin C has demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of Neochamaejasmin C against several human cancer cell lines are summarized in the table below. These values indicate a potent anti-proliferative activity, in some cases comparable to or exceeding that of established chemotherapeutic agents.

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| A549 | Non-small cell lung cancer | 5.72 | [5] |

| KHOS | Osteosarcoma | Not explicitly quantified, but noted as highly sensitive | [1][2] |

| HepG2 | Liver carcinoma | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

| SMMC-7721 | Liver carcinoma | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

| MG63 | Osteosarcoma | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

| U2OS | Osteosarcoma | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

| HCT-116 | Colon cancer | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

| HeLa | Cervical cancer | IC50 values ranged from 3.07 to 15.97 µmol/L across 8 cell lines | [1][2] |

Mechanism of Action: Apoptosis Induction

Neochamaejasmin C induces apoptosis in cancer cells primarily through the mitochondrial pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[7][9]

Mechanism of Action: Cell Cycle Arrest

Treatment with Neochamaejasmin C has been shown to cause cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.[1][2] Studies have indicated that this biflavonoid can induce G0/G1 phase arrest in sensitive cancer cell lines.[1][2] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Signaling Pathways

The anti-cancer effects of Neochamaejasmin C are mediated by its influence on several critical intracellular signaling pathways.

Neochamaejasmin C has been shown to activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are arms of the mitogen-activated protein kinase (MAPK) signaling cascade.[7][10] The activation of these pathways is linked to the induction of apoptosis in response to cellular stress.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[11][12][13] While direct studies on Neochamaejasmin C's effect on this pathway are emerging, many natural compounds exert their anti-cancer effects by inhibiting PI3K/Akt signaling, leading to decreased cell survival and increased apoptosis.

Anti-Inflammatory and Neuroprotective Activities

While the primary focus of research has been on cancer, the broader class of biflavonoids and extracts from Stellera chamaejasme have been reported to possess anti-inflammatory and neuroprotective properties.[1][5][14][15][16][17][18]

Anti-Inflammatory Activity

Biflavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] They can also modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2] However, specific quantitative data (e.g., IC50 values) for the anti-inflammatory activity of Chamaejasmenin C or Neochamaejasmin C are not yet well-documented in the available scientific literature.

Neuroprotective Activity

The neuroprotective effects of flavonoids are often attributed to their antioxidant properties, including the scavenging of reactive oxygen species (ROS).[15][16][18] They may also protect neurons from apoptosis and modulate signaling pathways involved in neuronal survival.[16][18] As with anti-inflammatory activity, there is a lack of specific quantitative data and detailed mechanistic studies on the neuroprotective effects of Chamaejasmenin C or Neochamaejasmin C.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Neochamaejasmin C's anti-cancer activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of a compound on cultured cells.[2]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Neochamaejasmin C (or other test compounds)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 4,000 cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of Neochamaejasmin C and a vehicle control. Incubate for 72 hours.

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for at least 20 minutes.

-

Remove the unbound dye by washing the plates with 1% acetic acid.

-

Allow the plates to air dry completely.

-

Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.[1][17][18]

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Annexin V-FITC apoptosis detection kit

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest the treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.[1][5][14]

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-phospho-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

Chamaejasmenin C, and particularly its isomer Neochamaejasmin C, have emerged as promising natural compounds with potent anti-cancer activity. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, are well-supported by in vitro studies. However, further research is needed to fully elucidate their therapeutic potential, including in vivo studies and exploration of their efficacy in combination with existing cancer therapies.

The anti-inflammatory and neuroprotective activities of these specific biflavonoids remain a largely unexplored area. Future investigations should aim to provide quantitative data and detailed mechanistic insights into these potential therapeutic applications. Such studies would significantly enhance the understanding of the pharmacological profile of Chamaejasmenin C and Neochamaejasmin C and could pave the way for their development as novel therapeutic agents for a range of diseases.

References

- 1. Biochemical pharmacology of biflavonoids: implications for anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and analgesic activities of a novel biflavonoid from shells of Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biolife-publisher.it [biolife-publisher.it]

- 16. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Biflavonoids as Potential Small Molecule Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Chamaejasmenin C: A Biflavonoid with Untapped Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a long history in traditional medicine. As a member of the flavonoid family, it possesses a characteristic C-3/C-3" linkage. While research on Chamaejasmenin C itself is in its nascent stages, the significant biological activities of its close structural analogs, including Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, underscore its potential as a valuable lead compound in drug discovery. This technical guide provides a comprehensive overview of the current knowledge on Chamaejasmenin C, with a focus on the well-documented anti-cancer and anti-inflammatory properties of its related biflavonoids. Detailed experimental protocols, quantitative bioactivity data, and elucidated signaling pathways for these related compounds are presented to inform future research directions for Chamaejasmenin C.

Introduction to Chamaejasmenin C

Chamaejasmenin C is a biflavanone, a subclass of flavonoids characterized by two flavonoid moieties linked together. It is extracted from the roots of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. The structural elucidation of Chamaejasmenin C and its isomers has been accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). An enantiomer of Chamaejasmenin C, named ruixianglangdusu A, has also been identified from the same plant source. While specific biological activities of Chamaejasmenin C are not yet extensively documented, the potent bioactivities of other biflavonoids isolated from Stellera chamaejasme L. provide a strong rationale for its investigation as a potential therapeutic agent.

Physicochemical and Spectroscopic Data

Table 1: Representative Spectroscopic Data for Biflavonoids from Stellera chamaejasme

| Parameter | Description |

| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HR-MS). |

| ¹H-NMR | Provides information on the chemical environment of hydrogen atoms, including aromatic and aliphatic protons, and their coupling patterns. |

| ¹³C-NMR | Indicates the number and types of carbon atoms present in the molecule, including carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for structural elucidation. |

Note: Specific spectral data for Chamaejasmenin C is not available in the provided search results. This table serves as a template for the type of data required for its characterization.

Biological Activities of Related Biflavonoids

The therapeutic potential of Chamaejasmenin C can be inferred from the well-documented biological activities of its close structural analogs. The following sections summarize the significant anti-cancer and anti-inflammatory properties of Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E.

Anti-Cancer Activity

Chamaejasmenin B and Neochamaejasmin C have demonstrated potent anti-proliferative effects against a panel of eight human solid tumor cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 2.

Table 2: Anti-proliferative Activity of Chamaejasmenin B and Neochamaejasmin C against Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | Chamaejasmenin B IC50 (µM) | Neochamaejasmin C IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.08 | 5.72 |

| KHOS | Osteosarcoma | Not specified | Not specified |

| HepG2 | Liver carcinoma | Not specified | Not specified |

| SMMC-7721 | Liver carcinoma | Not specified | Not specified |

| MG63 | Osteosarcoma | Not specified | Not specified |

| U2OS | Osteosarcoma | Not specified | Not specified |

| HCT-116 | Colon cancer | Not specified | Not specified |

| HeLa | Cervical cancer | Not specified | Not specified |

Note: Specific IC50 values for all cell lines were not provided in the search results, but the ranges were stated as 1.08 to 10.8 µM for Chamaejasmenin B and 3.07 to 15.97 µM for Neochamaejasmin C.[1][2]

The anti-cancer effects of these related biflavonoids are attributed to their ability to induce cell cycle arrest, apoptosis, and DNA damage.[1][2]

-

Cell Cycle Arrest: Treatment with Chamaejasmenin B and Neochamaejasmin C leads to a prominent arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][2]

-

Apoptosis Induction: These compounds induce programmed cell death (apoptosis) in cancer cells.[1][2] Neochamaejasmin A, another related biflavonoid, induces apoptosis through a mitochondrial-dependent pathway involving the generation of reactive oxygen species (ROS) and activation of the ERK1/2/JNK signaling pathway.[3]

-

DNA Damage: The induction of DNA damage is another key mechanism, as evidenced by the expression of the DNA damage marker γ-H2AX.[1]

Chamaejasmenin E has been shown to exert its anti-cancer effects on hepatocellular carcinoma cells by inducing mitochondrial dysfunction and oxidative stress, ultimately leading to apoptosis.[4][5] A potential molecular target for Chamaejasmenin E has been identified as the c-Met proto-oncogene.[4][5]

Anti-Inflammatory and Antioxidant Activities

Extracts from Stellera chamaejasme have demonstrated significant antioxidant and anti-inflammatory properties. The ethanol extract of the roots showed potent antioxidant activity against peroxyl radicals with an IC50 value of 0.90 ± 0.07 µg/mL.[6][7] Furthermore, extracts of the plant have been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[6][7] While these activities are attributed to the mixture of compounds present in the extract, they suggest that individual biflavonoids like Chamaejasmenin C may contribute to these effects.

Signaling Pathways

The biological activities of biflavonoids from Stellera chamaejasme are mediated through the modulation of key cellular signaling pathways.

Cancer-Related Signaling Pathways

Network pharmacology studies on Stellera chamaejasme extracts in the context of glioblastoma have identified the MAPK and PI3K-AKT signaling pathways as crucial targets.[8] These pathways are fundamental in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer.

Figure 1: Signaling pathways modulated by Chamaejasmenin analogs.

Apoptosis Induction Pathway

The induction of apoptosis by Neochamaejasmin A involves the intrinsic mitochondrial pathway, which is triggered by an increase in intracellular ROS. This leads to the activation of the ERK1/2 and JNK signaling pathways, culminating in programmed cell death.[3]

Figure 2: Apoptosis induction by Neochamaejasmin A.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of biflavonoids from Stellera chamaejasme.

Isolation and Purification

A standardized protocol for the isolation of Chamaejasmenin C would typically involve the following steps:

Figure 3: General workflow for the isolation of Chamaejasmenin C.

-

Extraction: The dried and powdered roots of Stellera chamaejasme are extracted with a suitable solvent, such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Column Chromatography: The resulting fractions are subjected to column chromatography, typically using silica gel or other stationary phases, to achieve further separation.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and MS.

In Vitro Anti-Cancer Assays

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The IC50 value is then calculated.

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

The effect of a compound on the cell cycle distribution is analyzed by flow cytometry.

-

Cell Treatment and Fixation: Cells are treated with the compound and then fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with PI.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., γ-H2AX, proteins of the MAPK and PI3K-AKT pathways), followed by incubation with secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

Chamaejasmenin C represents a promising yet understudied biflavonoid. The significant anti-cancer and anti-inflammatory activities demonstrated by its close structural analogs, Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, strongly suggest that Chamaejasmenin C may possess similar therapeutic potential. The detailed mechanistic insights and experimental protocols available for these related compounds provide a solid foundation and a clear roadmap for future investigations into Chamaejasmenin C.

Future research should prioritize the following:

-

Isolation and full spectroscopic characterization of pure Chamaejasmenin C.

-

Comprehensive evaluation of the in vitro and in vivo biological activities of Chamaejasmenin C, including its anti-cancer, anti-inflammatory, and antioxidant effects.

-

Determination of the specific molecular targets and signaling pathways modulated by Chamaejasmenin C.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.

A thorough investigation of Chamaejasmenin C is warranted and has the potential to yield a novel and effective lead compound for the development of new therapies for cancer and inflammatory diseases.

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells by targeting c-Met in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells by targeting c-Met in vitro and in vivo [scienceon.kisti.re.kr]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activities of Stellera chamaejasme L. Roots and Aerial Parts Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

Chamaejasmenin C: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of significant interest in oncological research. Preclinical studies have demonstrated its potent anti-proliferative activity across a range of human cancer cell lines. The primary mechanism of action appears to be the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the existing research on Chamaejasmenin C and its closely related analogue, Neochamaejasmin C, summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways. While the primary focus of current research is on its anti-cancer properties, the broader class of biflavonoids has also shown potential in neuroprotective, anti-inflammatory, and cardiovascular applications, suggesting avenues for future investigation of Chamaejasmenin C.

Anti-Cancer Activity

Chamaejasmenin C and its related compounds have demonstrated significant anti-proliferative effects against various human solid tumor cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis, mediated by DNA damage.

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for Chamaejasmenin C are not extensively reported in the available literature, data for the structurally similar compound Neochamaejasmin C provides a strong indication of its potential efficacy. Both compounds have been shown to exert potent anti-proliferative effects.

| Cell Line | Cancer Type | Neochamaejasmin C IC50 (µmol/L)[1][2] |

| A549 | Non-small cell lung cancer | 3.07 |

| KHOS | Osteosarcoma | Not specified, but highly sensitive |

| HepG2 | Liver carcinoma | Data not specified |

| SMMC-7721 | Liver carcinoma | Data not specified |

| MG63 | Osteosarcoma | Data not specified |

| U2OS | Osteosarcoma | Data not specified |

| HCT-116 | Colon cancer | Data not specified |

| HeLa | Cervical cancer | 15.97 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Chamaejasmenin C and related compounds.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they reach the desired confluence.

-

Compound Treatment: Expose the cells to varying concentrations of the test compound and incubate for a specified period.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.

-

Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Solubilization: Discard the SRB solution, wash the plates again with 1% acetic acid, and air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Apoptosis Analysis: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Induce apoptosis in cells by treating them with the test compound. Include both negative and positive controls. Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvest and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade any RNA that might interfere with DNA staining. Incubate at room temperature.

-

PI Staining: Add PI staining solution to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cell cycle phases.

Protein Expression Analysis: Western Blotting

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

Signaling Pathways and Mechanisms of Action

Research on compounds from Stellera chamaejasme suggests that their anti-cancer effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Implicated Signaling Pathways in Cancer

The anti-tumor activity of biflavonoids from Stellera chamaejasme is linked to the disruption of critical cancer-related signaling cascades, including the MAPK/ERK, PI3K/Akt, and RAS pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Caption: Putative inhibition of RAS and PI3K pathways by Chamaejasmenin C.

Experimental Workflow for Mechanistic Studies

A typical workflow to elucidate the anti-cancer mechanism of a compound like Chamaejasmenin C involves a series of in vitro assays.

Caption: A standard workflow for evaluating the anti-cancer properties of a test compound.

Other Potential Therapeutic Applications

While the primary focus of research on Chamaejasmenin C has been its anti-cancer effects, the broader class of biflavonoids exhibits a range of biological activities that suggest other potential therapeutic applications.

Neuroprotection

Several biflavonoids have demonstrated neuroprotective effects against oxidative stress and amyloid-beta peptide-induced cell death in neuronal cells.[1][16][17][18] These compounds may act by directly blocking cell death signaling cascades.[16] Given these findings, Chamaejasmenin C could be a candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-Inflammatory Effects

Extracts from Stellera chamaejasme have been shown to possess anti-inflammatory properties, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6).[19][20][21] While these effects have not been specifically attributed to Chamaejasmenin C, its presence in these extracts suggests it may contribute to the observed anti-inflammatory activity.

Cardiovascular Health

Flavonoids, in general, are associated with beneficial effects on the cardiovascular system.[22][23][24] They have been shown to induce vasodilation, improve endothelial function, and exert antiplatelet and atheroprotective effects.[22] The potential for Chamaejasmenin C to positively impact cardiovascular health is an area ripe for future research.

Conclusion and Future Directions

Chamaejasmenin C and its analogues have demonstrated compelling anti-cancer activity in preclinical models. The available data strongly support its further investigation as a potential therapeutic agent for various solid tumors. Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of Chamaejasmenin C in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways modulated by Chamaejasmenin C.

-

Exploration of other therapeutic areas: To investigate the potential of Chamaejasmenin C in neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders.

The comprehensive data presented in this technical guide underscores the significant therapeutic potential of Chamaejasmenin C and provides a solid foundation for its continued development as a novel therapeutic agent.

References

- 1. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. mdpi.com [mdpi.com]

- 17. Biflavonoids as Potential Small Molecule Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Antioxidant and Anti-Inflammatory Activities of Stellera chamaejasme L. Roots and Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. The Effects of Flavonoids in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

Early-Stage Research on Chamaejasmenin C Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme L., is a natural compound of interest for its potential bioactive properties. While research directly investigating the cytotoxic effects of Chamaejasmenin C against cancer cell lines is still in its nascent stages, preliminary studies on its phytotoxic and nematicidal activities, alongside more extensive research into its close structural isomers, provide a foundation for future investigation into its potential as a therapeutic agent. This technical guide synthesizes the available early-stage research and data on related compounds to offer a comprehensive overview for researchers in drug discovery and development.

Quantitative Cytotoxicity Data

Direct data on the cytotoxicity of Chamaejasmenin C against human cancer cell lines is not yet available in the public domain. However, studies on its isomers, Chamaejasmenin B and Neochamaejasmin C, offer valuable insights into the potential efficacy of this class of compounds. Furthermore, initial studies have quantified the phytotoxic and nematicidal effects of Chamaejasmenin C.

Table 1: Cytotoxicity of Chamaejasmenin C and Related Compounds

| Compound | Organism/Cell Line | Assay | IC50/LC50 | Citation |

| Chamaejasmenin C | Arabidopsis thaliana seedlings | Seedling Growth Inhibition | 43.2 µg/mL | [1] |

| Chamaejasmenin C | Bursaphelenchus xylophilus | Nematicidal Assay | 2.7 µM (LC50) | [2] |

| Chamaejasmenin B | A549 (Human non-small cell lung cancer) | SRB | 1.08 µmol/L | [3] |

| KHOS (Human osteosarcoma) | SRB | 1.95 µmol/L | [3] | |

| U2OS (Human osteosarcoma) | SRB | 2.56 µmol/L | [3] | |

| MG63 (Human osteosarcoma) | SRB | 3.21 µmol/L | [3] | |

| SMMC-7721 (Human hepatocellular carcinoma) | SRB | 3.87 µmol/L | [3] | |

| HCT-116 (Human colon cancer) | SRB | 4.12 µmol/L | [3] | |

| HepG2 (Human hepatocellular carcinoma) | SRB | 9.53 µmol/L | [3] | |

| HeLa (Human cervical cancer) | SRB | 10.8 µmol/L | [3] | |

| Neochamaejasmin C | A549 (Human non-small cell lung cancer) | SRB | 3.07 µmol/L | [3] |

| KHOS (Human osteosarcoma) | SRB | 4.18 µmol/L | [3] | |

| U2OS (Human osteosarcoma) | SRB | 5.23 µmol/L | [3] | |

| MG63 (Human osteosarcoma) | SRB | 6.34 µmol/L | [3] | |

| SMMC-7721 (Human hepatocellular carcinoma) | SRB | 7.82 µmol/L | [3] | |

| HCT-116 (Human colon cancer) | SRB | 8.15 µmol/L | [3] | |

| HepG2 (Human hepatocellular carcinoma) | SRB | 14.21 µmol/L | [3] | |

| HeLa (Human cervical cancer) | SRB | 15.97 µmol/L | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Chamaejasmenin C's related compounds. These protocols can serve as a template for designing future studies on Chamaejasmenin C.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay (as described for Chamaejasmenin B and Neochamaejasmin C)

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Chamaejasmenin C) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Cell Fixation: Gently discard the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Dissolve the bound SRB dye by adding 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Cell Cycle Analysis

a) Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Based on the research on related biflavonoids, the following signaling pathways are likely to be relevant to the cytotoxic effects of Chamaejasmenin C.

Apoptosis Signaling Pathway

The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. Research on Chamaejasmenin B and Neochamaejasmin C suggests the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential apoptotic pathways induced by Chamaejasmenin C analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxic evaluation of a novel compound like Chamaejasmenin C.

References

Methodological & Application

Application Notes and Protocols: Isolation of Chamaejasmenin C from Stellera chamaejasme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, is a well-known plant in traditional medicine with a rich history of use in treating various ailments. Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including a significant class of C-3/C-3"-biflavanones. Among these, Chamaejasmenin C has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of Chamaejasmenin C from the roots of Stellera chamaejasme, compiled from published research. The protocol outlines the extraction, fractionation, and chromatographic purification steps necessary to obtain this biflavanone for further research and development.

Data Presentation

The following table summarizes the quantitative data associated with the isolation of Chamaejasmenin C from a representative study.

| Parameter | Value | Reference |

| Starting Plant Material (dried roots) | 3.0 kg | [1] |

| Crude Ethanol Extract Yield | 360 g (12.0%) | [1] |

| Ethyl Acetate (EtOAc) Fraction Yield | 160 g (44.4% of crude extract) | [1] |

| Final Yield of Chamaejasmenin C | 18 mg (0.0006% of starting material) | [2] |

Experimental Protocols

This section details the step-by-step methodology for the isolation of Chamaejasmenin C.

Plant Material and Extraction

-

Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a fine powder.

-

Extraction:

-

Macerate 3.0 kg of the powdered roots with 95% aqueous ethanol (EtOH) at a ratio of 1:5 (w/v) at room temperature.

-

Repeat the extraction process four times to ensure exhaustive extraction of the plant material.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract. A typical yield of crude extract from this process is approximately 360 g.[1]

-

Fractionation of the Crude Extract

-

Suspension: Suspend the 360 g of crude extract in 1 liter of distilled water.

-

Liquid-Liquid Partitioning:

-

Perform successive extractions of the aqueous suspension with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Use 1 liter of each solvent for each extraction and repeat the process three times for each solvent.

-

This partitioning will yield approximately 45 g of the petroleum ether fraction, 160 g of the ethyl acetate fraction, and 86 g of the n-butanol fraction.[1] The target compound, Chamaejasmenin C, will be concentrated in the ethyl acetate fraction.

-

Chromatographic Purification of Chamaejasmenin C

The purification process involves multiple steps of column chromatography.

-

Initial Silica Gel Column Chromatography:

-

Subject the 160 g of the ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity. The gradient system should be as follows: 9:1, 8:2, 7:3, 6:4, and 5:5 (v/v).[1]

-

Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC). This initial separation will yield six main fractions (Fr. 1-6).

-

-

Isolation from Fraction 3:

-

Fraction 3 from the initial silica gel chromatography contains Chamaejasmenin C.[2]

-

Further purify Fraction 3 by repeated column chromatography over a silica gel column.

-

Use a solvent system of methanol (MeOH) and water (H₂O) with a gradient of increasing methanol concentration (e.g., 7:3, 8:2, 9:1 v/v) to elute the column.[2]

-

Collect fractions and monitor by TLC to identify the fractions containing pure Chamaejasmenin C.

-

Combine the pure fractions and evaporate the solvent to yield approximately 18 mg of Chamaejasmenin C.[2]

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of Chamaejasmenin C.

Putative Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway for Chamaejasmenin C.

References

Application Note: Quantification of Chamaejasmenin C using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reproducible results for researchers in natural product chemistry and drug development.

Introduction

Chamaejasmenin C is a C-3/C-3"-biflavanone found in the medicinal plant Stellera chamaejasme, a species with a history of use in traditional medicine.[1] The pharmacological potential of compounds from this plant necessitates reliable analytical methods for their quantification in various matrices. This document provides a detailed protocol for the quantification of Chamaejasmenin C using a reversed-phase HPLC-UV system. The method is developed based on established principles of flavonoid analysis and is validated to ensure its performance.

Experimental

Materials and Reagents

-

Chamaejasmenin C reference standard (>98% purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

Plant material (Stellera chamaejasme root powder) or sample extracts

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data acquisition and processing software

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Chamaejasmenin C.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 288 nm* |

*Note: The UV absorption maximum for flavanones typically falls between 280 nm and 290 nm. 288 nm is a recommended starting point and should be confirmed by running a UV scan of a pure standard of Chamaejasmenin C.

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chamaejasmenin C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Stellera chamaejasme root powder)

-

Extraction: Accurately weigh 1 g of dried and powdered root material into a flask. Add 20 mL of 70% acetone and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeat Extraction: Repeat the extraction process on the residue twice more.

-

Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC-UV method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (Intra-day & Inter-day, %RSD) | < 2% |

| Accuracy (Recovery, %) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Data Presentation

The following table presents hypothetical quantitative data for the amount of Chamaejasmenin C in different batches of Stellera chamaejasme root extract.

| Sample Batch | Chamaejasmenin C Concentration (mg/g of dry extract) | %RSD (n=3) |

| Batch A | 15.2 | 1.5 |

| Batch B | 14.8 | 1.8 |

| Batch C | 16.1 | 1.2 |

Visualizations

Caption: Experimental workflow for the quantification of Chamaejasmenin C.

Caption: Logical relationship of key concepts in this application note.

References

Application Note: Quantitative Determination of Chamaejasmenin C in Plasma using UPLC-MS/MS

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Chamaejasmenin C in plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies in drug development.

Introduction

Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme L., has garnered interest for its potential pharmacological activities. To facilitate preclinical and clinical development, a robust and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This document describes a UPLC-MS/MS method developed and validated for the determination of Chamaejasmenin C in plasma samples. The methodology is based on established protocols for analogous flavonoids from the same plant species.[1][2]

Experimental

2.1. Chemicals and Reagents

-

Chamaejasmenin C reference standard

-

Internal Standard (IS) (e.g., Quercetin or a structurally similar, stable isotope-labeled compound)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., rat, human)

2.2. Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer was used. The specific models and manufacturers may vary, but a representative configuration is provided below.

-

UPLC System: Agilent 1290 series or Waters ACQUITY UPLC System[1]

-

Mass Spectrometer: Agilent 6400 series Triple Quadrupole LC/MS or Waters Xevo TQ-S

-

Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[1][2]

2.3. UPLC-MS/MS Conditions

The following parameters are recommended and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.4 mL/min[1][2] |

| Gradient | 45% B to 75% B over 6 min, then re-equilibrate[1] |

| Column Temp. | 25°C[1] |

| Injection Vol. | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Capillary Voltage | 4000 V[1] |

| Gas Temp. | 200°C[1] |

| Gas Flow | 5 L/min[1] |

| Nebulizer | 45 psig[1] |

Table 1: UPLC-MS/MS Operating Parameters

2.4. Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) was employed for the quantification of Chamaejasmenin C and the IS. The precursor and product ion pairs, along with collision energies, should be optimized by infusing a standard solution of each analyte. For structurally similar biflavonoids like neochamaejasmin A and isochamaejasmin, a precursor ion around m/z 543.2 and a product ion around m/z 153.0 have been reported.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chamaejasmenin C | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Table 2: Optimized MRM Transitions

Protocols

3.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Chamaejasmenin C and the IS in methanol.

-

Working Solutions: Prepare serial dilutions of the Chamaejasmenin C stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with methanol to the desired concentration (e.g., 100 ng/mL).[3]

3.2. Preparation of Calibration Standards and QC Samples

-

Spike appropriate amounts of the Chamaejasmenin C working solutions into blank plasma to prepare calibration standards at concentrations ranging from approximately 0.5 to 1000 ng/mL.

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., LQC, MQC, HQC) in a similar manner.[1]

3.3. Plasma Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for sample cleanup.[1][2]

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

3.4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5][6] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |

| Linearity | Correlation coefficient (r) ≥ 0.99.[1][2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%. |

| Accuracy and Precision | Intra- and inter-day accuracy within ±15% (±20% for LLOQ); precision (CV) ≤ 15% (≤ 20% for LLOQ).[2][6] |

| Recovery | Consistent and reproducible at different concentrations. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Stability under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative.[4] |

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Results and Discussion

This section would typically present the results of the method validation, including tables summarizing the data for linearity, accuracy, precision, and stability. An example of how to present this data is provided below based on reported data for similar compounds.[1][2]

4.1. Linearity and LLOQ

The method demonstrated good linearity over the concentration range of 0.51 to 1020 ng/mL for isochamaejasmin, a related compound.[1] A typical regression equation was y = 0.0025x + 0.0015 with r² > 0.995. The LLOQ was established at 0.51 ng/mL.[1]

4.2. Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 1.02 | <10.2 | -11.8 to 9.2 | <10.2 | -11.8 to 9.2 |

| MQC | 102.0 | <10.2 | -11.8 to 9.2 | <10.2 | -11.8 to 9.2 |

| HQC | 1020 | <10.2 | -11.8 to 9.2 | <10.2 | -11.8 to 9.2 |

Table 4: Summary of Intra- and Inter-day Precision and Accuracy (Data adapted for Chamaejasmenin C based on related compounds) [1][2]

4.3. Recovery and Matrix Effect

The extraction recovery for analogous flavonoids from plasma was found to be consistent and reproducible. The matrix effect was determined to be negligible under the described conditions.

Application to a Pharmacokinetic Study

This validated method can be successfully applied to determine the plasma concentration-time profile of Chamaejasmenin C following oral or intravenous administration in preclinical species.

Caption: General Workflow for a Pharmacokinetic Study.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Chamaejasmenin C in plasma. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies, thereby facilitating the further development of this compound as a potential therapeutic agent.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. A UPLC-MS/MS method for simultaneous determination of five flavonoids from Stellera chamaejasme L. in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. anivet.au.dk [anivet.au.dk]

- 6. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Synthesis and Purification of Chamaejasmenin C Analogs